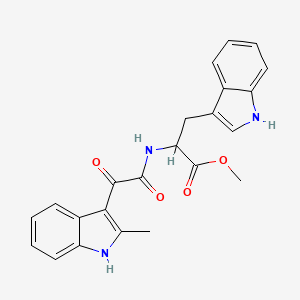

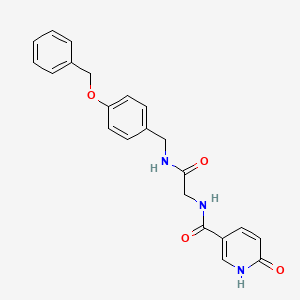

![molecular formula C18H15F3N4O2 B2954751 (1H-benzo[d]imidazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034622-02-9](/img/structure/B2954751.png)

(1H-benzo[d]imidazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole derivatives are synthesized via various methods. One common method involves the cyclocondensation between substituted aromatic aldehydes and o-phenylene diamine . The use of nano-catalysts like ZnO-NPs has been reported to yield higher product amounts, shorter reaction times, and recyclable catalysts .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole and its derivatives show a wide variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .科学的研究の応用

Novel Synthesis Methods

Research has demonstrated innovative synthetic approaches to create compounds with benzo[d]imidazole cores. For instance, a novel tandem annulation reaction was used to synthesize "Ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate," showcasing a method to create complex molecules under mild conditions, which could be potentially applicable to synthesize related compounds (Yan-qing Ge et al., 2011).

Optical and Material Applications

Another study focused on the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, revealing that these compounds exhibit remarkable optical properties such as large Stokes' shifts and tunable quantum yields. These findings indicate potential applications in creating low-cost luminescent materials (G. Volpi et al., 2017).

Antimicrobial and Anticancer Potential

Furthermore, compounds featuring (1H-benzo[d]imidazol-2-yl) and related frameworks have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For example, a study introduced conjugates acting as tubulin polymerization inhibitors, displaying significant cytotoxicity against certain human cancer cell lines (Kishore Mullagiri et al., 2018).

Antioxidant and Antimicrobial Activities

Derivatives of benzo[d]imidazole have also been explored for their antioxidant and antimicrobial activities. A study synthesized new compounds to evaluate these properties, alongside investigating their quantitative structure-activity relationships and molecular docking, indicating their potential in drug development (F. Bassyouni et al., 2012).

Antiviral Applications

Another research focused on synthesizing benzofuran-transition metal complexes with (1H-benzo[d]imidazol-2-yl) moieties, demonstrating significant HIV inhibitory activity, suggesting potential in developing new antiviral drugs (S. Galal et al., 2010).

作用機序

Target of Action

It’s known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .

Mode of Action

Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may interact with their targets in multiple ways .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biological processes, suggesting that they may affect multiple pathways .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

It’s known that the synthesis of imidazole derivatives can be performed under solvent-free conditions, suggesting that they may be stable under a variety of environmental conditions .

生化学分析

Biochemical Properties

Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the imidazole derivative .

Cellular Effects

Imidazole derivatives have been shown to have antiproliferative activity on selected human cancer cell lines .

Molecular Mechanism

Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Imidazole derivatives are known for their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

Imidazole derivatives have been shown to have inhibitory activity in animal models .

Metabolic Pathways

Imidazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Imidazole derivatives are known to be highly soluble in water and other polar solvents, suggesting they may be readily transported and distributed within cells .

Subcellular Localization

Imidazole derivatives are known to interact with various cellular compartments and organelles .

特性

IUPAC Name |

3H-benzimidazol-5-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O2/c19-18(20,21)12-3-5-22-16(8-12)27-13-4-6-25(9-13)17(26)11-1-2-14-15(7-11)24-10-23-14/h1-3,5,7-8,10,13H,4,6,9H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHMENZHNXWLHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

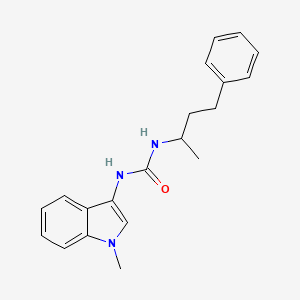

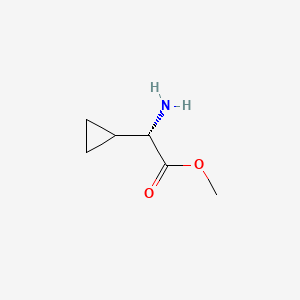

![[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2954671.png)

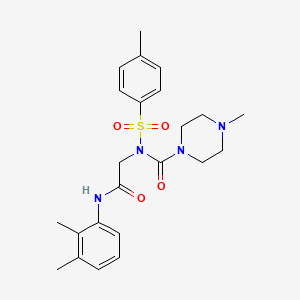

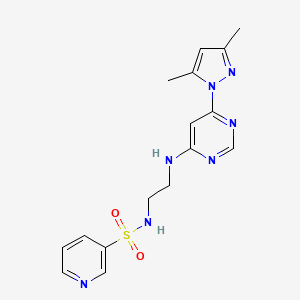

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2954682.png)

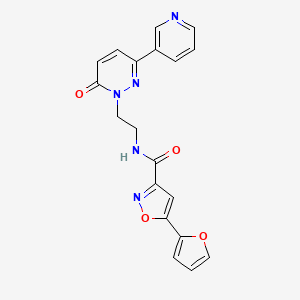

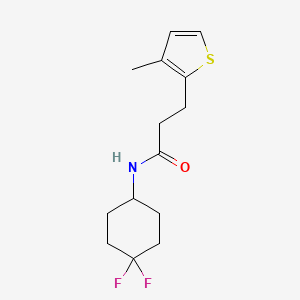

![3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1,4-thiazepan-5-one](/img/structure/B2954684.png)

![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid](/img/structure/B2954688.png)